molecular formula C9H11ClN2S2 B1345233 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride CAS No. 22258-75-9

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

Cat. No. B1345233
CAS RN: 22258-75-9
M. Wt: 246.8 g/mol
InChI Key: FUGNUHLMJQAKON-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered C3NS ring .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions, contributing to their diverse biological activities .

Future Directions

The future research directions for 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride could involve further exploration of its potential biological activities and applications, as well as a more detailed investigation of its physical and chemical properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUHLMJQAKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944919
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

CAS RN

22258-75-9
Record name NSC117369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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